molecular formula C9H8FN3S B2564201 5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine CAS No. 1697966-01-0

5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine

Cat. No.: B2564201
CAS No.: 1697966-01-0
M. Wt: 209.24
InChI Key: HAVATYMUYCWUSX-UHFFFAOYSA-N
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Description

5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine: is a chemical compound that belongs to the class of thiazole derivatives It features a thiazole ring substituted with a fluoropyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Introduction of the Fluoropyridinylmethyl Group: The fluoropyridinylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting a 5-fluoropyridine derivative with a suitable nucleophile, such as a thiazole derivative, under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyridinylmethyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine: can be compared with other similar compounds, such as:

    5-Fluoropyridin-3-yl derivatives: These compounds share the fluoropyridinyl group but differ in the other substituents attached to the pyridine ring.

    Thiazole derivatives: These compounds have the thiazole ring but may have different substituents at various positions on the ring.

The uniqueness of This compound lies in its specific combination of the fluoropyridinylmethyl group and the thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(5-fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S/c10-7-1-6(3-12-4-7)2-8-5-13-9(11)14-8/h1,3-5H,2H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVATYMUYCWUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1697966-01-0
Record name 5-[(5-fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine
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